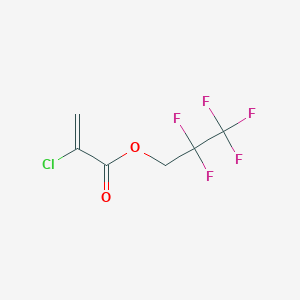
2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate: is a chemical compound with the molecular formula C₆H₄ClF₅O₂ and a molecular weight of 238.54 g/mol . It is also known by its synonym 2-Propenoic acid, 2-chloro-, 2,2,3,3,3-pentafluoropropyl ester . This compound is characterized by the presence of both fluorine and chlorine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate typically involves the esterification of 2-chloroprop-2-enoic acid with 2,2,3,3,3-pentafluoropropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common in large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom.
Addition Reactions: The double bond in the propenoate group allows for addition reactions with various reagents.
Common Reagents and Conditions:
Nucleophiles: Such as amines and thiols, can react with the chlorine atom.
Catalysts: Acidic or basic catalysts can facilitate addition reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Addition Products: The addition of hydrogen or halogens across the double bond results in saturated compounds.
Applications De Recherche Scientifique
Chemistry:
Polymer Synthesis: Used as a monomer in the production of fluorinated polymers with unique properties such as low surface energy and high chemical resistance.
Biology:
Bioconjugation: The compound’s reactive groups allow it to be used in bioconjugation techniques for labeling biomolecules.
Medicine:
Drug Development:
Industry:
Mécanisme D'action
The mechanism of action of 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions and applications .
Comparaison Avec Des Composés Similaires
- 2,2,3,3,3-Pentafluoropropyl chloroformate
- 2,2,3,3,3-Pentafluoropropyl 2-fluoroacrylate
- 2,2,3,3-Tetrafluoropropyl methacrylate
Comparison:
- Uniqueness: The presence of both chlorine and fluorine atoms in 2,2,3,3,3-Pentafluoropropyl 2-chloroprop-2-enoate provides a unique combination of reactivity and stability compared to its analogs.
- Reactivity: The compound’s reactivity towards nucleophiles and electrophiles is enhanced due to the electron-withdrawing effects of the fluorine atoms, making it more versatile in chemical synthesis .
Propriétés
Numéro CAS |
74359-16-3 |
|---|---|
Formule moléculaire |
C6H4ClF5O2 |
Poids moléculaire |
238.54 g/mol |
Nom IUPAC |
2,2,3,3,3-pentafluoropropyl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C6H4ClF5O2/c1-3(7)4(13)14-2-5(8,9)6(10,11)12/h1-2H2 |
Clé InChI |
GEZVEZDEHWLOMF-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)OCC(C(F)(F)F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


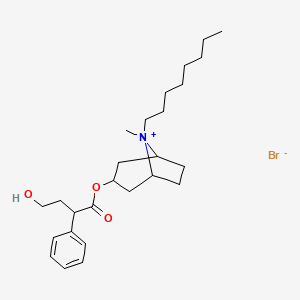

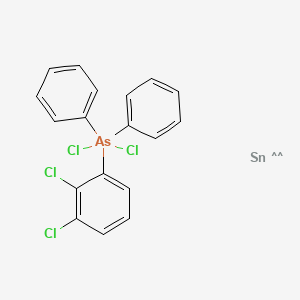
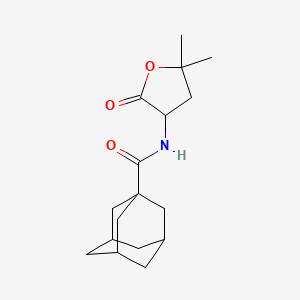
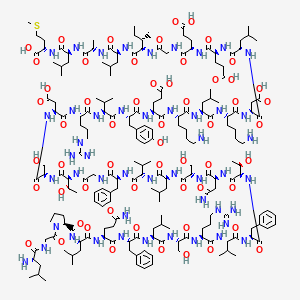
![3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14441429.png)

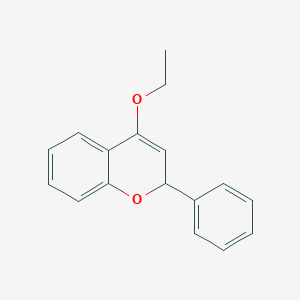
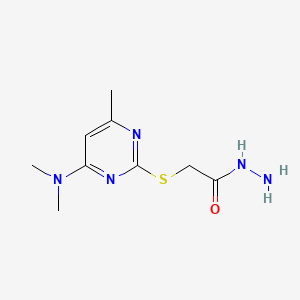
![N-([1,1'-Biphenyl]-3-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14441450.png)

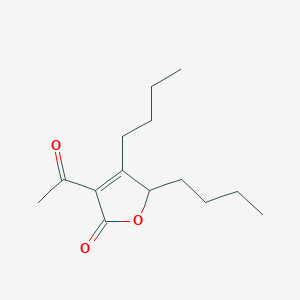
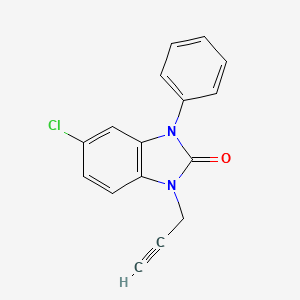
![7-Methyl-7,8-dihydro-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14441468.png)
